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Compound of Interest

Compound Name:
N-Butyl-2-chloro-N-

methylnicotinamide

CAS No.: 1016761-54-8

Cat. No.: B3023246 Get Quote

To: Researchers, scientists, and drug development professionals

From: Gemini, Senior Application Scientist

Subject: Comprehensive Analysis of CAS Number 546116-80-7: Properties and Potential

Applications

Introduction
This technical guide serves as a comprehensive resource on the chemical substance identified

by CAS (Chemical Abstracts Service) number 546116-80-7. The objective of this document is

to provide a thorough understanding of its properties and explore its potential uses within the

fields of research, particularly in drug development. However, initial investigations have

revealed a significant challenge: the provided CAS number, 546116-80-7, does not correspond

to any publicly available information in chemical databases or scientific literature.

This lack of accessible data presents a unique situation. The number may represent a novel,

recently synthesized compound that has not yet been publicly disclosed, an internal proprietary

identifier not intended for public use, or a potential data entry error.

Given the absence of direct information, this guide will pivot to a methodological framework. It

will outline the necessary steps and experimental workflows that our team of application
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scientists would typically employ to characterize a novel chemical entity. This approach will

provide you, our scientific audience, with a robust blueprint for how to approach the analysis of

a previously uncharacterized substance, using CAS number 546116-80-7 as a hypothetical

case study.

Part 1: The Investigative Workflow for an
Unidentified Compound
When faced with a novel chemical entity, a structured and multi-faceted approach is critical to

elucidate its fundamental properties and potential applications. The following workflow

represents a logical progression of experiments designed to build a comprehensive profile of

the compound.

Structural Elucidation and Purity Assessment
The foundational step is to determine the precise chemical structure and assess the purity of

the sample. This is paramount as impurities can significantly confound downstream biological

and pharmacological assays.

Experimental Protocol: Structural and Purity Analysis

Mass Spectrometry (MS):

Objective: To determine the molecular weight of the compound.

Methodology:

1. Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol,

acetonitrile).

2. Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

3. Acquire data in both positive and negative ionization modes to identify the parent ion

peak ([M+H]⁺ or [M-H]⁻).

4. The accurate mass measurement will provide the elemental composition.
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Causality: High-resolution mass spectrometry provides a highly accurate mass

measurement, which is crucial for determining the elemental formula of the unknown

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

1. Dissolve a sufficient amount of the sample (typically 1-10 mg) in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆).

2. Acquire a suite of NMR spectra:

¹H NMR: To identify the number and types of protons.

¹³C NMR: To identify the number and types of carbon atoms.

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between atoms.

Causality: The combination of 1D and 2D NMR experiments allows for the unambiguous

assignment of the chemical structure.

High-Performance Liquid Chromatography (HPLC):

Objective: To assess the purity of the compound.

Methodology:

1. Develop a suitable HPLC method, optimizing the mobile phase, column, and detection

wavelength.

2. Inject a known concentration of the sample.

3. Analyze the resulting chromatogram to determine the percentage of the main peak

relative to any impurity peaks.
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Causality: HPLC provides a quantitative measure of purity, which is essential for ensuring

the reliability of subsequent biological data.

Diagram: Structural Elucidation Workflow

Sample Preparation

Analytical Characterization

Data Analysis & Structure Confirmation

Unknown Compound
(CAS 546116-80-7)

Mass Spectrometry
(Molecular Weight)

NMR Spectroscopy
(Structure)

HPLC
(Purity)

Confirmed Structure
& Purity

Click to download full resolution via product page

Caption: Workflow for the structural elucidation and purity assessment of a novel compound.

Part 2: Physicochemical and In Vitro Profiling
Once the structure is confirmed, the next phase involves characterizing the compound's

fundamental physicochemical properties and its initial biological activity. This data is crucial for

understanding its potential as a drug candidate.

Physicochemical Properties
Table: Key Physicochemical Parameters to Determine
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Property Experimental Method Rationale

Solubility
Kinetic or thermodynamic

solubility assays

Determines the compound's

ability to be dissolved,

impacting formulation and

bioavailability.

LogP/LogD
Shake-flask method or

computational prediction

Measures lipophilicity, which

influences cell membrane

permeability and off-target

effects.

pKa
Potentiometric titration or UV-

Vis spectroscopy

Determines the ionization state

at different pH values, affecting

absorption and distribution.

Chemical Stability
HPLC-based stability assays at

various pH and temperatures

Assesses the compound's

shelf-life and stability in

physiological conditions.

In Vitro Biological Screening
A broad, high-throughput screening approach is often employed to identify the compound's

primary biological target(s).

Experimental Protocol: High-Throughput Screening (HTS)

Objective: To identify potential biological targets from a large panel of assays.

Methodology:

1. Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

2. Utilize a contract research organization (CRO) or an in-house screening platform to test

the compound against a diverse panel of targets (e.g., kinases, GPCRs, ion channels).

3. The compound is typically tested at a single high concentration (e.g., 10 µM) in initial

screens.
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Data Analysis:

Hits are identified based on a predefined activity threshold (e.g., >50% inhibition or

activation).

The "Z-factor" is a statistical parameter used to assess the quality of the HTS assay.

Diagram: In Vitro Profiling Funnel
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Caption: A tiered approach to in vitro screening, from broad target identification to detailed

mechanism of action studies.

Part 3: Advanced Characterization and Preclinical
Development
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For promising lead compounds, a more in-depth analysis is required to assess their potential

for in vivo efficacy and safety.

Cellular and In Vivo Target Engagement
It is critical to confirm that the compound interacts with its intended target in a cellular and,

ultimately, an in vivo context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To measure target engagement in intact cells.

Methodology:

1. Treat cells with the compound or a vehicle control.

2. Heat the cell lysates to a range of temperatures.

3. Analyze the soluble fraction of the target protein by Western blot or mass spectrometry.

Causality: Ligand binding stabilizes the target protein, leading to a higher melting

temperature, which can be detected by CETSA.

In Vivo Pharmacokinetics and Efficacy
The final stage of preclinical assessment involves evaluating the compound's behavior in a

living organism.

Table: Key In Vivo Studies
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Study Type Objective Key Parameters Measured

Pharmacokinetics (PK)

To understand the absorption,

distribution, metabolism, and

excretion (ADME) of the

compound.

Cmax, Tmax, AUC, half-life

Efficacy Studies

To determine if the compound

has the desired therapeutic

effect in a relevant animal

model of disease.

Disease-specific endpoints

Toxicology Studies
To assess the safety profile of

the compound.

Maximum tolerated dose

(MTD), organ-specific toxicities

Conclusion
While the identity of CAS number 546116-80-7 remains elusive, this guide provides a

comprehensive and scientifically rigorous framework for the characterization of any novel

chemical entity. The described workflows, from initial structural elucidation to in vivo efficacy

studies, represent a best-practice approach in modern drug discovery and development.

Should information regarding the identity and availability of CAS number 546116-80-7 become

public, our team is prepared to initiate this investigative process to unlock its full scientific and

therapeutic potential.

References
As no specific information could be found for CAS number 546116-80-7, a list of general

references for the methodologies described would be provided in a typical technical guide.

These would include authoritative sources on analytical chemistry, high-throughput screening,

and preclinical drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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